N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide - 1019104-11-0

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

Catalog Number: EVT-3532845
CAS Number: 1019104-11-0
Molecular Formula: C22H19FN4O3S
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Compound Description: This compound is the title compound of a paper that discusses its crystal structure, which was determined via X-ray diffraction. The paper describes the molecule's conformation, including the envelope conformation of the central pyrazole ring and the dihedral angles between the various rings in the molecule. The authors also discuss the intermolecular interactions that link the molecules together in the crystal, such as hydrogen bonds and π–π interactions.

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, derived from the optimization of CDPPB. Structure-activity relationship studies demonstrated that electronegative aromatic substituents at the para-position of the benzamide moiety and halogen atoms at the ortho-position of the 1-phenyl ring enhance both binding and functional activities. VU-1545 exhibits a Ki value of 156 nM and an EC50 value of 9.6 nM in binding and functional assays, respectively.

N-[(4E)-arylidene-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl- 1, 3-thiazol-4-yl) acetamide

Compound Description: This group of compounds, synthesized by reacting 2-methyl thiazole-4-acetic acid hydrazide with various oxazolones in the presence of pyridine, were studied for their antibacterial and antioxidant activities. The study found that most of the compounds showed significant antioxidant activity and moderate antibacterial activity.

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone [, ]

Compound Description: (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone demonstrated antipsychotic-like properties in behavioral tests but was found to cause seizures in aged rodents. Further studies revealed that 5-(substituted aminoacetamide) analogues of this compound shared the antipsychotic-like pharmacology without causing seizures. Mutagenicity assays in Salmonella typhimurium showed that the compound is a potent mutagen, particularly in strains TA98 and TA100, when activated by rat liver S9. This activity was attributed to the presence of the amine on the pyrazole ring.

4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile

Compound Description: The structure of this compound was determined using X-ray crystallography. The paper describes the molecule's conformation, the dihedral angles between the various rings (chlorophenyl, fluorophenyl, 1H-pyrazole, thiazole, and benzonitrile), and the intermolecular interactions within the crystal.

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol disolvate

Compound Description: This compound's structure was determined using X-ray crystallography. The paper describes the molecule's conformation, including the chair conformation of the cyclohexane ring, the planarity of the imidazo[2,1-b][1,3]thiazole ring system, and the dihedral angles between the various rings. The authors also discuss the disorder of the 5-methyl-1,3-thiazolidin-4-one group and the intermolecular interactions present in the crystal.

2,4-Heptadienamide, N-[(1E)-3-[(3S,5R,7R,9S)-3,4,5,6,7,8,9,10-octahydro-7,14 dihydroxy-1-oxo-5,9-epoxy-1H-2-benzoxacyclododecin-3-yl]-1 propenyl]-, (2Z,4Z)-(9CI) (Apicularen A) [, ]

Compound Description: Apicularen A is a highly cytostatic macrolide isolated from the myxobacterial genus Chondromyces. [, ] It induces apoptosis in the mouse leukemic monocyte cell line RAW 264.7 by activating nuclear factor B (NF-κB) and activator protein-1 (AP-1), triggering the expression of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) production. [, ]

1-(4-Fluorophenyl)-4-(4-hydroxy-4-{4-[(2-phenyl-1,3-thiazol-4-yl)methyl]phenyl}piperidin-1-yl)butan-1-one

Compound Description: This compound, a haloperidol derivative, emerged as a promising lead compound for antipsychotic activity. In silico studies predicted it to have a higher affinity for 5-HT2A, 5-HT1D, D2, D3, and 5-HT1B receptors than haloperidol itself, suggesting its potential as a "magic shotgun" antipsychotic drug. Additionally, the compound was predicted to have similar blood-brain barrier permeability to haloperidol but with a lower toxicological profile.

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide

Compound Description: This compound, identified through virtual screening, emerged as a novel inhibitor of HIV-1 assembly. It binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein, competing with PI(4,5)P2 for MA binding and, consequently, reducing new virus production. It demonstrated broadly neutralizing anti-HIV activity against group M isolates with IC50 values ranging from 7.5 to 15.6 μM.

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20) [, ]

Compound Description: MRE2028F20 is a potent and selective A2B adenosine receptor antagonist with a Ki value of 38 nM for the human A2B receptor and negligible affinity for other adenosine receptor subtypes (Ki > 1000 nM).

Relevance: MRE2028F20 belongs to a family of 8-pyrazolo-1,3-dipropyl-1H-purine-2,6-dione derivatives developed as selective A2B adenosine receptor antagonists. While structurally different from N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide, it highlights the potential of substituting the pyrazole ring of N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide with other heterocycles, like purine derivatives, to explore new biological activities.

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20) [, ]

Compound Description: MRE2029F20 is a highly potent and selective A2B adenosine receptor antagonist with a Ki value of 5.5 nM for the human A2B receptor. This compound displayed excellent selectivity for the A2B subtype, with Ki values exceeding 1000 nM for other adenosine receptor subtypes.

Relevance: Like MRE2028F20, MRE2029F20 belongs to the family of 8-pyrazolo-1,3-dipropyl-1H-purine-2,6-dione derivatives explored as selective A2B adenosine receptor antagonists. Its structural resemblance to MRE2028F20 and inclusion of a pyrazole moiety makes it a relevant comparison point for N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide. The different substitutions on the pyrazole ring and the presence of the thiazole group in N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide offer opportunities for further investigation.

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

Compound Description: MRE2030F20 is a potent and selective A2B adenosine receptor antagonist. It exhibits a Ki value of 12 nM for the human A2B receptor and negligible affinity for the other adenosine receptor subtypes (Ki > 1000 nM).

Relevance: This compound is structurally similar to MRE2029F20, differing only in the substituents on the phenylacetamide moiety. This comparison highlights the subtle impact of substituents on biological activity and selectivity. Although MRE2030F20 is structurally different from N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide, the comparison underlines the importance of exploring diverse substitutions on the pyrazole ring and investigating the potential of incorporating other heterocycles, like purine derivatives, into the molecular framework of N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide to modulate biological activity.

4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenol (SB202190)

Compound Description: SB202190 is a p38 mitogen-activated protein kinase inhibitor that inhibits the phosphorylation of p38 substrate MAP kinase-activated protein kinase 2 and the expression of interleukin-6, interleukin-8, and cyclooxygenase-2.

N-{3-[3-cyclopropyl-5-(2-fluoro- 4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3- d]pyrimidin-1-yl]phenyl}acetamide [, ]

Compound Description: This compound is a MEK inhibitor. [, ] It is suggested for use in combination with an anti-PD-L1 antibody, and potentially with a B-Raf inhibitor, for the treatment of cancer. [, ]

N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1- dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide [, ]

Compound Description: This compound is a B-Raf inhibitor. [, ] It is proposed for use in combination with an anti-PD-L1 antibody, and potentially with a MEK inhibitor, for the treatment of cancer. [, ]

2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-2,3-dihydro-1H-indol-3-yl]-N-(5-methyl-pyridin-2-yl)-acetamide

Compound Description: This mefenamic acid derivative demonstrated significant anti-inflammatory activity (51.5% inhibition) in an egg-white-induced edema model in rats. It also showed a lower ulcerogenic index compared to celecoxib, a selective COX-2 inhibitor known for its gastric safety.

2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-2,3-dihydro-1H-indol-3-yl]-N-(5-methyl-thiazol-2-yl)-acetamide

Compound Description: This indomethacin derivative exhibited good anti-inflammatory activity (49.78% inhibition) in an egg-white-induced edema model in rats. It also demonstrated a lower ulcerogenic index compared to celecoxib, suggesting reduced gastrointestinal side effects.

N-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-3-phenyl acrylamide

Compound Description: This compound is a chalcone derivative synthesized as an intermediate in the preparation of novel fluorobenzothiazolopyrazoline derivatives with antioxidant activity.

N-(4-{2-(1-cyclopropylpiperidin-4-yl)-4-[3-(2,5-difluorobenzenesulfonylamino)-2-fluorophenyl]thiazol-5-yl}-pyridin-2-yl)acetamide

Compound Description: This diarylthiazole derivative is a potent and selective B-Raf inhibitor with excellent in vitro ADME properties and good pharmacokinetic profiles in rodents. It demonstrates potent antiproliferative activity against cell lines harboring B-Raf V600E or V600D mutations, with minimal paradoxical activation of MEK in non-mutant B-Raf cells. Furthermore, it exhibits significant in vivo efficacy against the A375 xenograft melanoma model, making it a promising candidate for preclinical development.

N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-2-([3-(2-methyl-1-piperidinyl)propyl]amino)acetamide(Z)-2-butenedioate (1:2) []

Compound Description: This aminopyrazole derivative induced mammary gland neoplasia in male rats within 13 weeks during toxicity studies, despite being initially investigated as a potential antipsychotic agent. [] Further investigation revealed that the tumorigenic effect was associated with the core structure of the compound, specifically the benzoylpyrazole nucleus. []

Properties

CAS Number

1019104-11-0

Product Name

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide

Molecular Formula

C22H19FN4O3S

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C22H19FN4O3S/c1-14-11-20(25-21(28)12-30-19-6-4-3-5-18(19)29-2)27(26-14)22-24-17(13-31-22)15-7-9-16(23)10-8-15/h3-11,13H,12H2,1-2H3,(H,25,28)

InChI Key

SNHAPYHATBGVNH-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC(=CS3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC(=CS3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.